5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-bromo-2-methylbenzoic acid with appropriate reagents to form the oxadiazole ring. One common method includes the use of bromine and iron chloride (FeCl3) in water, followed by heating to 80°C and maintaining the temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the biological context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylphenylboronic acid: This compound shares a similar brominated phenyl group but differs in its functional groups and overall structure.
2-Bromo-5-methylbenzoic acid: Another compound with a brominated phenyl group, but with different functional groups and applications.
Uniqueness
5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts specific chemical and physical properties. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
InChI Key |
MAVXKJZWMPMSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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